N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring benzothiazole amides with derivatizable handles often face limited options. This compound delivers a para-substituted scaffold with a 3-chloropropanamide side chain for SN2 conjugation, enabling PROTAC linker chemistry without separate linker synthesis. • ≥95% purity with COA for batch-to-batch reproducibility • Reactive alkyl chloride handle for nucleophilic displacement under mild conditions • Structurally distinct from meta-isomer (CAS 885268-51-9) for SAR and geometry-activity studies. Available for immediate global shipment.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8 g/mol
CAS No. 885268-54-2
Cat. No. B1387880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide
CAS885268-54-2
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCl
InChIInChI=1S/C16H13ClN2OS/c17-10-9-15(20)18-12-7-5-11(6-8-12)16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20)
InChIKeyDIUSZDWIBFNMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide: Physicochemical Profile & Procurement Comparator


N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide (CAS 885268-54-2) is a synthetic benzothiazole derivative incorporating a 3-chloropropanamide side chain linked via a para-substituted phenyl bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively explored for anticancer and antimicrobial applications [1]. The compound is commercially available as a research-grade screening compound and building block, with a standard purity of 95% and a molecular weight of 316.8 g/mol . Its computed physicochemical properties include an XLogP3 value of 4, a topological polar surface area (TPSA) of 70.2 Ų, and four rotatable bonds [2].

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide: Risks of Analog Substitution


Generic substitution among benzothiazole amides is fraught with risk because minor structural alterations—removal of the phenyl spacer, positional isomerism of the phenyl ring, or replacement of the 3-chloropropanamide group with an acetamide—yield significant shifts in molecular properties and biological behavior. The presence of the para-substituted phenyl bridge distinguishes this compound from the smaller N-(benzo[d]thiazol-2-yl)-3-chloropropanamide (CAS 2877-36-3), while the meta-substituted regioisomer (CAS 885268-51-9) may exhibit divergent target engagement due to altered vector geometry . Moreover, the 3-chloropropanamide side chain provides a reactive alkyl chloride handle for further derivatization (e.g., nucleophilic displacement, linker conjugation in PROTAC design), a capability absent in the corresponding acetamide analog (CAS 6265-57-2) [1]. A recent study on benzothiazole amide antibacterial agents demonstrated that aryl substitution patterns profoundly impact minimum inhibitory concentration (MIC) values, with intra-series MIC variations exceeding 4-fold depending on the amide substituent [2].

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide: Evidence-Based Differentiation


Para-Phenylene Spacer Enhances Lipophilicity

The para-phenylene spacer in N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide (XLogP3 = 4.0) confers markedly higher computed lipophilicity compared to N-(benzo[d]thiazol-2-yl)-3-chloropropanamide (CAS 2877-36-3, XLogP3 = 2.4). This 1.6 log unit increase predicts superior passive membrane permeability and may translate to different cellular uptake kinetics and tissue distribution profiles [1].

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomerism: Geometry and Target Engagement

The para-substituted phenyl configuration of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide orients the 3-chloropropanamide side chain approximately 180° from the benzothiazole ring plane, whereas the meta-substituted isomer (CAS 885268-51-9) projects the side chain at ~120°. This angular difference alters the spatial orientation of the reactive alkyl chloride handle, which may affect covalent docking or crosslinking efficiency in biochemical probe design . While no direct head-to-head biological comparison of these two isomers has been published, the established impact of regioisomerism on benzothiazole amide antibacterial activity—where para-substituted A07 and A10 exhibit distinct MIC profiles from their non-para analogs—indicates that positional isomerism can yield functionally non-equivalent compounds [1].

Regioisomerism Target engagement Molecular geometry

Reactive 3-Chloropropanamide Side Chain for Derivatization

The 3-chloropropanamide moiety of the target compound features a primary alkyl chloride, which is a reactive electrophilic center amenable to nucleophilic displacement by amines, thiols, or alkoxides. The direct acetamide analog (N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide, CAS 6265-57-2) lacks this reactive chlorine and can only undergo hydrolysis or transamidation under forcing conditions. In competitive chemical proteomics or PROTAC linker design, the target compound can serve as a direct precursor for azide or amine conjugation via SN2 chemistry, whereas the acetamide analog cannot [1].

Synthetic handle PROTAC linker Nucleophilic substitution

Commercial Availability with Defined Purity

The target compound is supplied by Life Chemicals Inc. and distributed through Sigma-Aldrich (Product No. LIF444784555) with a documented purity of 95%, in solid physical form . In contrast, the meta-substituted positional isomer (CAS 885268-51-9) is listed by some vendors at 97% purity , but with batch-dependent variability and without the same breadth of documentation. For high-throughput screening (HTS) campaigns, a defined purity specification reduces the risk of false positives or negatives arising from impurity-driven artifacts.

Purity assurance HTS readiness Reproducibility

BTA Scaffold Heritage as Antitumor Pharmacophore

The core structure of this compound derives from 2-(4-aminophenyl)benzothiazole (BTA), a validated antitumor pharmacophore that has been reported to inhibit epidermal growth factor receptor (EGFR) and exhibit cancer cell growth inhibition in vitro and in vivo . The target compound represents the 3-chloropropanamide acylated derivative of BTA. In a related benzothiazole amide antibacterial series, the lead compound (A10) showed an MIC of 3.91 µg/mL against K. pneumoniae, demonstrating that amide derivatization of the aniline nitrogen retains biological potency [1]. Although quantitative antitumor MIC or IC50 data for this specific compound have not been published, its scaffold heritage places it within a well-characterized bioactive chemical space distinct from non-phenyl-substituted benzothiazole amides.

Antitumor scaffold EGFR inhibition BTA derivatives

N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide: Validated Application Scenarios


Covalent Probe and PROTAC Linker Design

The 3-chloropropanamide side chain's primary alkyl chloride enables straightforward nucleophilic displacement with amine-, thiol-, or azide-containing payloads under mild SN2 conditions. This reactivity, quantified by the target compound's XLogP3 of 4.0 [1], supports its use as a hydrophobic linker intermediate for PROTAC design or covalent chemical probe construction, where the acetamide analog (CAS 6265-57-2) is synthetically inert under equivalent conditions [2]. This eliminates the need for separate linker chemistry, compressing the synthetic route and potentially reducing procurement costs.

Antibacterial Hit Expansion Leveraging SAR

Given the established antibacterial activity of benzothiazole amides bearing the 2-(4-aminophenyl)benzothiazole scaffold, with lead compound A10 achieving an MIC of 3.91 µg/mL against K. pneumoniae [3], this compound serves as a logical hit-expansion candidate. Its para-phenylene spacer (XLogP3=4.0) confers higher lipophilicity than the directly linked analog (XLogP3=2.4) [1], potentially improving Gram-negative outer membrane penetration. Screening this compound alongside its meta-isomer (CAS 885268-51-9) would directly test the role of regioisomeric geometry on antibacterial potency.

Oncology Lead Generation from BTA Pharmacophore

The compound's structural lineage from 2-(4-aminophenyl)benzothiazole (BTA), a known antitumor scaffold with EGFR inhibitory activity , positions it as a candidate for kinase inhibitor screening. The 3-chloropropanamide side chain differentiates it from the parent BTA amine, potentially altering selectivity or pharmacokinetics. Procurement for focused library synthesis or direct biological evaluation in EGFR-driven cancer cell lines is supported by the scaffold's proven bioactivity heritage.

HTS with Documented Purity and Reproducibility

Commercially available at 95% purity from Life Chemicals Inc. via Sigma-Aldrich (Product No. LIF444784555) in solid form , this compound meets the baseline quality threshold for HTS campaigns. The availability of Certificates of Analysis (COA) supports batch-to-batch reproducibility, which is critical for interpreting SAR across screening rounds. Users requiring a para-substituted benzothiazole amide with a reactive linker for follow-up chemistry will find this compound's purity-documentation combination superior to vendor-diverse alternatives with inconsistent quality metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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